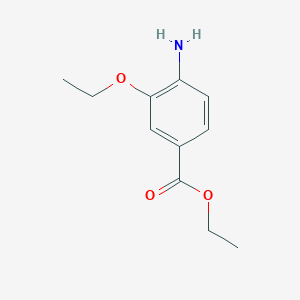

Ethyl 4-amino-3-ethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTRTSUGQUYFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257072 | |

| Record name | Benzoic acid, 4-amino-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342044-64-8 | |

| Record name | Benzoic acid, 4-amino-3-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342044-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 342044-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 4-amino-3-ethoxybenzoate" CAS number 342044-64-8 properties

An In-depth Technical Guide to Ethyl 4-amino-3-ethoxybenzoate (CAS Number: 342044-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine and benzoate ester that serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its known physicochemical properties, safety information, and detailed experimental protocols for its use in the synthesis of more complex molecules, including kinase inhibitors. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.

Core Properties

The following tables summarize the key identification, physical, and chemical properties of this compound. Data is compiled from various chemical supplier databases.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 342044-64-8[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₅NO₃[1] |

| Molecular Weight | 209.24 g/mol [1] |

| SMILES String | O=C(OCC)C(C=C1OCC)=CC=C1N |

| InChI Key | LYTRTSUGQUYFDO-UHFFFAOYSA-N |

| Synonyms | 4-amino-3-ethoxy-benzoic acid ethyl ester, AE-562/12222466, Oprea1_379803, SCHEMBL670443[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid |

| Form | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Flash Point | Not Applicable |

| Solubility | Not Available |

| Purity | Typically ≥95%[1] |

| Storage | Store long-term in a cool, dry place.[1] Room temperature storage is also cited.[2] |

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Pictogram | GHS07 | |

| Signal Word | Warning[1] | |

| Hazard Class | Acute Tox. 4 Oral | |

| Hazard Statement | H302 | Harmful if swallowed.[1] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1] | |

| P330 | Rinse mouth.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Incompatible Materials: Strong oxidizing agents.[1]

Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides.[1]

Experimental Protocols

This compound is utilized as a key building block in multi-step organic syntheses. The following protocols detail its application in Buchwald-Hartwig amination and sulfonamide formation reactions.

Protocol 1: Buchwald-Hartwig Amination in the Synthesis of an ERK5 Inhibitor Intermediate

This protocol describes the use of this compound in a palladium-catalyzed cross-coupling reaction for the synthesis of an intermediate (AX15836).[3][4]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine the aryl halide (B7, 1.0 eq, 18.0 mmol), this compound (1.2 eq, 21.6 mmol), X-Phos (0.088 eq, 1.58 mmol), and Potassium Carbonate (K₂CO₃, 6.0 eq, 108.0 mmol) in tert-Butanol (tBuOH, 90 mL).

-

Inerting: Bubble nitrogen gas (N₂) through the mixture for 30 seconds to create an inert atmosphere.

-

Catalyst Addition: Add the palladium catalyst, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq, 0.540 mmol), to the reaction mixture.

-

Further Inerting: Bubble N₂ through the suspension for an additional minute.

-

Reaction Conditions: Heat the suspension to 100 °C under a nitrogen atmosphere (using a condenser) and maintain for 23 hours.

-

Workup:

-

Cool the reaction mixture to room temperature (25 °C) and dilute with Ethyl Acetate (EtOAc).

-

Filter the suspension through a pad of Celite. Wash the collected solids with EtOAc.

-

Transfer the combined filtrate to a separatory funnel and wash with 0.5 N aqueous HCl solution, followed by saturated aqueous NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Experimental Workflow Diagram:

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol 2: Sulfonamide Formation for 17β-HSD13 Inhibitor Synthesis

This protocol details the reaction of this compound with a sulfonyl chloride to form a sulfonamide, a key step in synthesizing potential inhibitors of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13).[5]

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq, 0.144 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.014 mmol) in pyridine (0.144 mL), add 2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq, 0.144 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Workup:

-

Acidify the reaction mixture with 1M aqueous HCl.

-

Dilute the mixture with Dichloromethane (CH₂Cl₂).

-

Separate the organic and aqueous layers in a separatory funnel.

-

Extract the aqueous layer twice more with CH₂Cl₂.

-

Combine the organic layers.

-

Filter the combined organic solution through a phase separator to remove residual water.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

Experimental Workflow Diagram:

Caption: Workflow for Sulfonamide Synthesis via Nucleophilic Acyl Substitution.

Biological Activity and Applications

Based on available scientific literature, this compound is not reported to have intrinsic biological activity or to be involved in specific signaling pathways. Its primary documented application is as a chemical intermediate or building block for the synthesis of pharmacologically active molecules.[3][4][5] Specifically, it has been used in the development of:

-

Kinase Inhibitors: As a reactant in the synthesis of novel and selective ERK5 inhibitors.[3][4]

-

Enzyme Inhibitors: As a precursor in the synthesis of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors, which are being investigated for the treatment of liver diseases.[5]

The ethoxy and amino functionalities on the benzene ring make it a versatile reagent for introducing a substituted aniline moiety into target structures, primarily through cross-coupling and nucleophilic substitution reactions.

Conclusion

This compound (CAS: 342044-64-8) is a commercially available fine chemical with well-defined applications as a synthetic intermediate in medicinal chemistry. This guide provides essential data on its properties and safety, along with detailed, reproducible protocols for its use in constructing complex molecular architectures. While direct biological data on the compound itself is scarce, its utility in the synthesis of high-value molecules for drug discovery is clearly established. Researchers and drug development professionals can leverage the information herein to effectively incorporate this building block into their synthetic strategies.

References

- 1. aksci.com [aksci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biorxiv.org [biorxiv.org]

- 4. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of Ethyl 4-amino-3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 4-amino-3-ethoxybenzoate, a compound relevant in various research and development applications. The information is presented for easy reference and integration into laboratory and developmental workflows.

Compound Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| CAS Number | 342044-64-8 | [1] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic arrangement and functional groups within the molecule, including the ethyl ester, the amino group, and the ethoxy group attached to the central benzene ring.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Solubility of Ethyl 4-amino-3-ethoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-amino-3-ethoxybenzoate, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments derived from the compound's chemical structure, the behavior of analogous compounds, and its use in synthetic organic chemistry. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided.

Core Concepts: Understanding the Solubility of this compound

This compound is an aromatic ester with a molecular structure that dictates its interaction with various solvents. The presence of a polar amino group (-NH2) and an ethoxy group (-OCH2CH3) on the benzene ring, in addition to the ethyl ester group (-COOCH2CH3), results in a molecule with both hydrophilic and lipophilic characteristics. The large nonpolar surface area of the benzene ring and the ethyl groups suggests good solubility in many organic solvents.

Qualitative Solubility Data

The following table summarizes the inferred qualitative solubility of this compound in a range of common organic solvents. This information is based on the solubility of analogous compounds and the solvents in which this compound is used as a reagent in chemical synthesis.[2][3][4]

| Solvent Family | Representative Solvents | Inferred Solubility | Rationale |

| Alcohols | Methanol, Ethanol, tert-Butanol | Soluble | The polar hydroxyl group of the alcohol can hydrogen bond with the amino and ethoxy groups of the solute. The alkyl portion of the alcohol interacts favorably with the nonpolar regions of the molecule. Its use in reactions with tert-Butanol supports this.[2][4] |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. Use in reaction workups with dichloromethane indicates good solubility.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of these solvents is compatible with the solute. |

| Esters | Ethyl acetate | Soluble | "Like dissolves like" principle suggests good solubility in a solvent with a similar functional group. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of the solvent can interact favorably with the benzene ring of this compound through pi-stacking interactions. |

| Ketones | Acetone | Soluble | The polar carbonyl group and the alkyl groups of acetone make it a good solvent for moderately polar organic compounds. |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Pyridines | Pyridine | Soluble | Its use as a solvent in a reaction involving this compound confirms its solubility.[3] |

| Water | Water | Sparingly Soluble to Insoluble | The large nonpolar surface area of the molecule is expected to limit its solubility in water, despite the presence of polar functional groups. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following is a detailed protocol that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

6. Data Reporting:

-

Solubility is typically reported in units of mg/mL, g/100 mL, or mol/L.

-

The temperature at which the solubility was determined must always be specified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Spectral Data of Ethyl 4-amino-3-ethoxybenzoate

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-amino-3-ethoxybenzoate, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for this specific compound, this guide presents data from the closely related analogue, Ethyl 4-aminobenzoate, and provides expert analysis to predict the spectral characteristics of this compound.

Molecular Structure

-

Ethyl 4-aminobenzoate: A benzene ring substituted with an amino group (-NH₂) at position 4 and an ethyl ester group (-COOCH₂CH₃) at position 1.

-

This compound: A benzene ring with an amino group at position 4, an ethoxy group (-OCH₂CH₃) at position 3, and an ethyl ester group at position 1. The addition of the electron-donating ethoxy group ortho to the amino group and meta to the ester will influence the electronic environment and, consequently, the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Ethyl 4-aminobenzoate and Predicted Data for this compound (in CDCl₃)

| Assignment (Ethyl 4-aminobenzoate) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Predicted Chemical Shift (δ) ppm (this compound) | Reasoning for Prediction |

| -CH₃ (ester) | 1.35 | triplet | 7.2 | 3H | ~1.3-1.4 | Minimal change expected as it is distant from the new substituent. |

| -CH₂- (ester) | 4.31 | quartet | 7.2 | 2H | ~4.3-4.4 | Minimal change expected. |

| -NH₂ | 4.16 | broad singlet | - | 2H | ~4.0-4.2 | The electronic environment is slightly altered by the adjacent ethoxy group. |

| Aromatic H (ortho to -NH₂) | 6.62 | doublet | 8.8 | 2H | H-5: ~6.5-6.7 (doublet) | The H-5 proton will be shifted slightly upfield due to the ortho-para directing effect of the ethoxy group. |

| Aromatic H (meta to -NH₂) | 7.84 | doublet | 8.8 | 2H | H-2: ~7.7-7.9 (singlet or narrow doublet), H-6: ~7.6-7.8 (doublet) | H-2 will be a singlet or narrow doublet due to the loss of coupling with H-3. H-6 will be a doublet coupled to H-5. |

| -OCH₂CH₃ (ethoxy) | - | - | - | - | ~4.0-4.2 (quartet) | Characteristic chemical shift for an ethoxy group attached to an aromatic ring. |

| -OCH₂CH₃ (ethoxy) | - | - | - | - | ~1.4-1.5 (triplet) | Characteristic chemical shift for the methyl protons of an ethoxy group. |

Data for Ethyl 4-aminobenzoate sourced from The Royal Society of Chemistry.[1]

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Data for Ethyl 4-aminobenzoate and Predicted Data for this compound (in CDCl₃)

| Assignment (Ethyl 4-aminobenzoate) | Chemical Shift (δ) ppm | Predicted Chemical Shift (δ) ppm (this compound) | Reasoning for Prediction |

| -CH₃ (ester) | 14.5 | ~14.5 | Minimal change expected. |

| -CH₂- (ester) | 60.3 | ~60.5 | Minimal change expected. |

| Aromatic C (C-2, C-6) | 131.5 | C-2: ~129-131, C-6: ~122-124 | C-2 will experience a smaller shift. C-6 will be shifted upfield due to the ortho effect of the ethoxy group. |

| Aromatic C (C-3, C-5) | 113.8 | C-5: ~112-114 | The shielding effect of the amino group will still dominate for C-5. |

| Aromatic C (C-1) | 120.2 | ~118-120 | The quaternary carbon attached to the ester will be shifted slightly upfield. |

| Aromatic C (C-4) | 150.8 | ~148-150 | The carbon bearing the amino group will be slightly shielded. |

| Aromatic C (C-3) | - | ~145-147 | The carbon attached to the ethoxy group will be significantly deshielded. |

| -OCH₂CH₃ (ethoxy) | - | ~63-65 | Characteristic chemical shift for the methylene carbon of an ethoxy group. |

| -OCH₂CH₃ (ethoxy) | - | ~14-15 | Characteristic chemical shift for the methyl carbon of an ethoxy group. |

| C=O (ester) | 166.7 | ~166.5 | Minimal change expected. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectral Data for Ethyl 4-aminobenzoate and Predicted Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Ethyl 4-aminobenzoate) | Predicted Wavenumber (cm⁻¹) (this compound) | Reasoning for Prediction |

| N-H | Symmetric & Asymmetric Stretch | 3425, 3340 | ~3400-3500 | Characteristic for primary amines.[2] |

| C-H (aromatic) | Stretch | 3030 | ~3000-3100 | Typical for C-H bonds on a benzene ring.[2] |

| C-H (aliphatic) | Stretch | 2980, 2900 | ~2900-3000 | From the ethyl and ethoxy groups. |

| C=O (ester) | Stretch | 1680 | ~1680-1700 | Conjugation with the aromatic ring lowers the frequency.[2] |

| C=C (aromatic) | Stretch | 1605, 1515 | ~1500-1600 | Characteristic of the benzene ring. |

| C-O (ester) | Stretch | 1275, 1115 | ~1250-1300, ~1100-1150 | Two C-O stretches are expected. |

| C-O (ether) | Asymmetric Stretch | - | ~1200-1250 | Characteristic for aryl alkyl ethers. |

| C-N | Stretch | 1310 | ~1300-1350 |

Data for Ethyl 4-aminobenzoate sourced from SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 4-aminobenzoate and Predicted Data for this compound

| Ion | m/z (Ethyl 4-aminobenzoate) | Predicted m/z (this compound) | Fragment |

| [M]⁺ | 165 | 209 | Molecular Ion |

| [M-CH₃]⁺ | 150 | 194 | Loss of a methyl radical from the ethoxy or ethyl ester group. |

| [M-OCH₂CH₃]⁺ | 120 | 164 | Loss of an ethoxy radical from the ester group. |

| [M-COOCH₂CH₃]⁺ | 92 | 136 | Loss of the entire ethyl ester group. |

Data for Ethyl 4-aminobenzoate sourced from MassBank.[4]

Experimental Protocols

A general protocol for acquiring NMR spectra of an organic compound is as follows:[5]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard experiments like DEPT can be run to aid in the assignment of carbon signals.

A common method for solid samples is the thin solid film method:[6]

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

A typical procedure for obtaining a mass spectrum is:[7]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[7] For non-volatile solids, techniques like electrospray ionization (ESI) are used where the sample is dissolved in a suitable solvent.[8]

-

Ionization: The sample molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with high-energy electrons to form a radical cation (the molecular ion).[7]

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[7]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods discussed.

Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

References

- 1. rsc.org [rsc.org]

- 2. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 3. spectrabase.com [spectrabase.com]

- 4. massbank.eu [massbank.eu]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Ethyl 4-amino-3-ethoxybenzoate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Ethyl 4-amino-3-ethoxybenzoate (CAS: 342044-64-8). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation and practical safety protocols.

Chemical Identification and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 342044-64-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][3] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| Physical State | Solid | |

| MDL Number | MFCD01463643 | [3] |

| InChI Key | LYTRTSUGQUYFDO-UHFFFAOYSA-N | |

| SMILES String | O=C(OCC)C(C=C1OCC)=CC=C1N |

Hazard Identification and Classification

This chemical is classified as harmful if swallowed.[4] Appropriate handling procedures should be followed to minimize risk.

GHS Classification

| Classification | Code | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | GHS07 | Warning |

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P330: Rinse mouth.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological and Ecotoxicological Data

A critical review of available safety data sheets indicates a significant lack of comprehensive toxicological and ecotoxicological information for this compound.[4] Key data points are summarized below.

| Toxicological Data | Status |

| Acute Toxicity | Not available |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion |

| Carcinogenicity (IARC, NTP, OSHA) | Not classified/Not listed |

| Ecotoxicological Data | Status |

| Ecotoxicity | Not available |

| Persistence and Degradability | Not available |

| Bioaccumulative Potential | Not available |

| Mobility in Soil | Not available |

Note: The absence of data does not imply that the substance is harmless. Standard precautions for handling laboratory chemicals should be strictly followed.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not available in the public domain. The supplier, AK Scientific, Inc., notes that the product is for "research and development use" and does not provide comprehensive toxicological data.[4] Similarly, Sigma-Aldrich states that they do not collect analytical data for this product.

Handling, Storage, and First Aid

5.1. Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storage.

5.2. First Aid Measures

In the event of exposure, follow the first aid procedures outlined below.

Caption: First aid procedures for exposure.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Generation of dust.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[4]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Material Safety Data Sheet (MSDS). Users should conduct their own risk assessments and consult the original MSDS from the supplier before handling this chemical.

References

Commercial Availability and Research Applications of Ethyl 4-amino-3-ethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-ethoxybenzoate is a commercially available substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the field of drug discovery and development, where it functions as a key intermediate in the synthesis of bioactive molecules, most notably kinase inhibitors. This technical guide provides an in-depth overview of the commercial availability, chemical properties, synthesis, and a significant research application of this compound, complete with detailed experimental protocols and pathway diagrams to support researchers in their endeavors.

Commercial Availability and Properties

This compound is readily accessible from several chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically supplied as a solid with a purity of 95% or higher.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 342044-64-8 | Not specified, sold as part of a collection for early discovery researchers | 25 g |

| Fisher Scientific | 342044-64-8 | Not specified | 25 g[1] |

| AK Scientific, Inc. | 8081CD | 95% | 1g, 5g[2] |

| CP Lab Safety | - | Not specified | 1 gram |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 342044-64-8 | [3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | Solid | [4] |

| Synonyms | Benzoic acid, 4-amino-3-ethoxy-, ethyl ester (9CI) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro-group precursor. A common method involves the hydrogenation of ethyl 3-ethoxy-4-nitrobenzoate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[3]

Materials:

-

Ethyl 3-ethoxy-4-nitrobenzoate (7.55 g)

-

10% Palladium on carbon (55% water content, 1.00 g)

-

Tetrahydrofuran (THF, 100 ml)

-

Ethanol (100 ml)

-

Celite

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

To a mixture of ethyl 3-ethoxy-4-nitrobenzoate (7.55 g) in THF (100 ml) and ethanol (100 ml), add 10% palladium on carbon (1.00 g).

-

Stir the resulting mixture for 2 hours at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the obtained residue by silica gel column chromatography using ethyl acetate as the eluent to yield the title compound (6.60 g).

Characterization:

-

¹H NMR (400 MHz, CDCl₃) δ 1.36 (3H, t, J = 7.1 Hz), 1.45 (3H, t, J = 6.9 Hz), 4.13 (2H, q, J = 6.7 Hz), 4.21 (2H, brs), 4.32 (2H, q, J = 6.9 Hz), 6.66 (1H, d, J = 8.2 Hz), 7.45 (1H, s), 7.54 (lH, d,. J = 8.0 Hz).[3]

Application in Drug Discovery: Synthesis of ERK5 Kinase Inhibitors

A significant application of this compound is its use as a key reactant in the synthesis of potent and selective inhibitors of Big MAP Kinase 1 (BMK1 or ERK5).[5] ERK5 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cellular processes such as proliferation and immune response.[5][6] The synthesis of these inhibitors often involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of an ERK5 Inhibitor Intermediate[5][6]

This protocol describes the synthesis of Ethyl 4-(5,11-dimethyl-10-oxo-10,11-dihydro-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-3-ylamino)-3-ethoxybenzoate, an intermediate in the development of ERK5 inhibitors.

Materials:

-

3-Chloro-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-10(11H)-one (Reactant B7 in the source, 4.927 g, 18.0 mmol)

-

This compound (4.520 g, 21.6 mmol)

-

X-Phos (755.1 mg, 1.58 mmol)

-

Potassium carbonate (K₂CO₃, 14.93 g, 108.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 494.5 mg, 0.540 mmol)

-

tert-Butanol (tBuOH, 90 ml)

-

Ethyl acetate (EtOAc)

-

0.5 N HCl aqueous solution

-

Saturated NaCl solution

-

Celite

Procedure:

-

In a reaction vessel, combine 3-Chloro-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-10(11H)-one (4.927 g), this compound (4.520 g), X-Phos (755.1 mg), and K₂CO₃ (14.93 g) in tBuOH (90 ml).

-

Bubble nitrogen gas through the mixture for 30 seconds.

-

Add Pd₂(dba)₃ (494.5 mg) to the mixture and continue bubbling with nitrogen for an additional minute.

-

Heat the suspension to 100 °C under a nitrogen atmosphere and maintain for 23 hours.

-

After cooling to room temperature, dilute the reaction mixture with EtOAc.

-

Filter the suspension through a pre-made Celite filter column and wash the collected solids with EtOAc.

-

Wash the filtrate with 0.5 N HCl aqueous solution and then with saturated NaCl solution.

-

Dry the organic phase over sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.

The ERK5 Signaling Pathway

The inhibitors synthesized using this compound target the ERK5 pathway. This pathway plays a role in transmitting extracellular signals to the nucleus to regulate gene expression, influencing cellular proliferation and immune responses. Understanding this pathway is crucial for the rational design of targeted therapies.

Figure 1: Simplified ERK5 signaling pathway and the point of inhibition.

The diagram above illustrates the canonical ERK5 signaling cascade. Extracellular signals activate receptor tyrosine kinases, leading to the sequential activation of MEKK2/3 and MEK5. MEK5 then phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and activates transcription factors, thereby regulating the expression of genes involved in cellular proliferation and survival. The inhibitors synthesized from this compound are designed to block the kinase activity of ERK5, thus interrupting this signaling pathway.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

This flowchart outlines the key steps in the synthesis of the ERK5 inhibitor intermediate, from the initial setup of the reaction to the final purification of the product. This provides a clear, step-by-step visual guide for researchers planning to perform this synthesis.

Conclusion

This compound is a valuable and readily available chemical intermediate for researchers in drug discovery and organic synthesis. Its utility as a building block in the creation of targeted therapies, such as ERK5 kinase inhibitors, highlights its importance in the development of novel pharmaceuticals. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the work of scientists and researchers in this exciting and rapidly advancing field.

References

- 1. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 342044-64-8 this compound AKSci 8081CD [aksci.com]

- 3. Benzoic acid, 4-amino-3-ethoxy-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Ethyl 4-amino-3-ethoxybenzoate: A Versatile Building Block for Novel Protein Degraders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. The rational design and synthesis of novel E3 ligase ligands are critical for expanding the scope and refining the properties of these degraders. This technical guide focuses on Ethyl 4-amino-3-ethoxybenzoate , a commercially available building block with significant potential for the synthesis of novel von Hippel-Lindau (VHL) E3 ligase ligands and subsequent PROTAC development. While direct literature precedent for its use is emerging, its structural motifs are highly amenable to established synthetic routes for potent VHL ligands. This document provides a prospective blueprint for its utilization, including a proposed synthetic pathway, structure-activity relationship (SAR) insights, and detailed experimental protocols for the characterization of resulting protein degraders.

Introduction to Targeted Protein Degradation and VHL Ligands

Targeted protein degradation utilizes small molecules to induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC design due to the availability of high-affinity, well-characterized small molecule ligands. These ligands typically mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α), by engaging a key hydroxyproline binding pocket.

This compound presents an attractive starting point for the synthesis of novel VHL ligands. Its substituted aniline core is a common feature in many known VHL ligands, and the ethoxy and ethyl ester functionalities offer opportunities for chemical modification to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathway for a VHL Ligand from this compound

Based on established synthetic routes for potent VHL ligands like VH032[1][2], a plausible pathway for the derivatization of this compound is proposed below. This scheme outlines a multi-step synthesis culminating in a functionalized VHL ligand ready for linker attachment and PROTAC assembly.

Structure-Activity Relationship (SAR) Considerations

The substitution pattern of the aniline ring in VHL ligands plays a crucial role in determining binding affinity and vector positioning for linker attachment.

| Substitution Position | Effect on VHL Binding and PROTAC Design |

| C3-ethoxy group | The presence of an alkoxy group at the C3 position is not a common feature in highly potent, canonical VHL ligands. However, SAR studies have shown that this region can tolerate some steric bulk.[3][4] The ethoxy group could potentially form favorable interactions with the VHL protein surface or influence the conformation of the ligand. Its impact on binding affinity would need to be experimentally determined. |

| C4-ester group (modified) | The C4 position is a well-established exit vector for linker attachment in many VHL-based PROTACs.[5] The initial ethyl ester can be reduced to a hydroxymethyl group, which can then be further functionalized to introduce a linker. The orientation of the linker from this position is known to be productive for ternary complex formation. |

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to characterize a novel PROTAC derived from the synthesized VHL ligand.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for protein degradation. Several biophysical techniques can be employed to characterize this interaction.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Protocol:

-

Sample Preparation: Purify the POI and the VHL-ElonginB-ElonginC (VBC) complex. Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Binary Binding:

-

Titrate the PROTAC into the POI solution to determine the binary affinity.

-

Titrate the PROTAC into the VBC complex solution to determine its affinity for the E3 ligase.

-

-

Ternary Complex Formation: Titrate the POI into a solution containing a pre-formed complex of the VBC and the PROTAC.

-

Data Analysis: Analyze the thermograms to calculate the dissociation constants (KD) and cooperativity of ternary complex formation.

SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time, providing kinetic data (kon, koff) and affinity (KD).

Protocol:

-

Chip Preparation: Immobilize the VBC complex onto a CM5 sensor chip via amine coupling.

-

Binary Binding: Inject serial dilutions of the PROTAC over the immobilized VBC to determine the binding kinetics.

-

Ternary Complex Formation: Inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the VBC surface.

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for ternary complex formation.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the POI.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

The Amino Group of Ethyl 4-amino-3-ethoxybenzoate: A Hub of Reactivity for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound Ethyl 4-amino-3-ethoxybenzoate is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of this molecule is fundamentally dictated by the primary amino group (-NH₂) on the aromatic ring. Its nucleophilicity and basicity are subtly modulated by the electronic interplay of the ethoxy (-OCH₂CH₃) and ethyl ester (-COOCH₂CH₃) substituents. This guide provides a detailed exploration of the amino group's core reactivity, offering insights into its behavior in key chemical transformations, supported by experimental protocols and quantitative data.

Electronic Landscape and its Influence on Reactivity

The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other ring substituents. The lone pair of electrons on the nitrogen atom is the primary driver of its nucleophilic and basic character.

-

Ethoxy Group (-OCH₂CH₃) at position 3 (meta): The ethoxy group is an activating group. It exhibits a positive resonance effect (+R) and a negative inductive effect (-I). However, from the meta position, its strong +R effect does not extend to the amino group, leaving its weaker -I effect as the dominant influence on the amino group's immediate electronic environment.

-

Ethyl Ester Group (-COOCH₂CH₃) at position 1 (para): The ethyl ester group is a deactivating group, exerting both a negative inductive (-I) and a strong negative resonance (-R) effect. Being para to the amino group, its -R effect significantly delocalizes the nitrogen's lone pair into the aromatic system, thereby reducing the electron density on the nitrogen atom.

This interplay of substituents makes the amino group in this compound less basic and less nucleophilic than aniline itself, a critical consideration for reaction design.[1]

Caption: Electronic influence of substituents on the amino group.

Basicity and Nucleophilicity: A Quantitative Perspective

The electron-withdrawing nature of the para-ester group is the dominant factor in reducing the basicity of the amino group. Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[2] Electron-donating groups typically increase basicity (decrease pKb, increase pKa of the conjugate acid), while electron-withdrawing groups decrease basicity (increase pKb, decrease pKa).[3][4][5]

| Compound | Substituent(s) | pKb | pKa (Conjugate Acid) | Electronic Effect |

| Aniline | H | 9.4 | 4.6 | Reference |

| p-Anisidine | 4-OCH₃ | 8.7 | 5.3 | Electron-Donating (+R) |

| p-Chloroaniline | 4-Cl | 10.0 | 4.0 | Electron-Withdrawing (-I > +R) |

| p-Nitroaniline | 4-NO₂ | 13.0 | 1.0 | Strongly Electron-Withdrawing (-I, -R) |

| Ethyl 4-aminobenzoate | 4-COOEt | ~11-12 | ~2-3 | Strongly Electron-Withdrawing (-I, -R) |

Table 1: Comparative pKb and pKa values of substituted anilines. Data is compiled from multiple sources for general comparison.[2][3][4] The values for Ethyl 4-aminobenzoate are estimated based on the strong electron-withdrawing effect of the ester group, similar to a cyano or nitro group.

This reduced basicity correlates with reduced nucleophilicity, meaning reactions at the amino group will generally require more forcing conditions compared to aniline.[6]

Key Reactions of the Amino Group

The amino group is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, diazotization, and as a building block for heterocyclic systems.

Acylation

Acylation of the amino group to form an amide is a common and crucial reaction. It serves to protect the amine, reduce its activating effect in electrophilic aromatic substitution, or to introduce new functionalities.

Caption: General experimental workflow for the acylation of the amino group.

Experimental Protocol: Acetylation with Acetic Anhydride [7][8]

-

Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water containing a stoichiometric amount of HCl, or glacial acetic acid).

-

Reaction: To the stirred solution, add acetic anhydride (approx. 1.1 equivalents).

-

Buffering: Immediately add a solution of sodium acetate (approx. 1.5 equivalents) in water. The sodium acetate acts as a buffer and base to facilitate the reaction.

-

Isolation: Stir the mixture, which may be cooled in an ice bath to promote precipitation of the acetylated product (an acetamide).

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.

Diazotization and Subsequent Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[9] This is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).

The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of functionalities through reactions like the Sandmeyer (Cu(I) catalyzed) or Schiemann reactions.[9][10]

Caption: Reaction pathways via diazotization of the amino group.

Experimental Protocol: Diazotization and Azo Coupling [11][12]

-

Diazotization: Dissolve this compound (1 equivalent) in aqueous HCl (approx. 2.5-3 equivalents) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not rise above 5 °C. Stir for 15-20 minutes after addition is complete.

-

Azo Coupling: In a separate beaker, dissolve an activated aromatic compound, such as β-naphthol (1 equivalent), in an aqueous NaOH solution, and cool to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

-

Isolation: An intensely colored azo dye will precipitate. Allow the reaction to stand in the ice bath for 30 minutes, then collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Role in Heterocyclic Synthesis

The nucleophilic amino group is a key starting point for the synthesis of various heterocyclic structures. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. A common reaction is the formation of Schiff bases (imines) by reacting with aldehydes or ketones, which can be important intermediates or final products themselves.[13][14]

For example, reacting Ethyl 4-aminobenzoate (a closely related compound) with ethyl acetoacetate can lead to the formation of pyrazole derivatives, showcasing the versatility of the amino group in constructing complex scaffolds.[13][15]

Conclusion

The fundamental reactivity of the amino group in this compound is that of a moderately deactivated nucleophile. The potent electron-withdrawing effect of the para-ethyl ester group reduces its basicity and nucleophilicity compared to aniline, while the meta-ethoxy group has a lesser impact. This electronic tuning is a critical parameter for scientists designing synthetic routes. Despite this deactivation, the amino group remains a highly versatile functional handle, readily undergoing essential transformations such as acylation for protection and diazotization for a broad scope of functional group interconversions. Furthermore, its role as a nucleophilic nitrogen source makes it an invaluable component in the strategic assembly of complex heterocyclic systems relevant to drug discovery and materials science. A thorough understanding of these fundamental principles is paramount for the effective utilization of this compound in advanced chemical synthesis.

References

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Anilines: Acid-base properties [qorganica.com]

- 3. researchgate.net [researchgate.net]

- 4. journaleras.com [journaleras.com]

- 5. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Ethyl 4-amino-3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-amino-3-ethoxybenzoate is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of its three substituents: a strongly activating and ortho-, para-directing amino group, a strongly activating and ortho-, para-directing ethoxy group, and a deactivating, meta-directing ethyl carboxylate group. This guide provides a comprehensive overview of the theoretical principles governing the EAS reactions of this molecule, detailed experimental protocols for representative transformations based on closely related analogs, and a discussion of the expected regiochemical outcomes.

Core Concepts: Substituent Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic effects of its substituents. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are powerful activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[1] Conversely, the ethyl carboxylate (-COOEt) group is a deactivating group that withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.

In the case of this compound, the directing effects of the amino and ethoxy groups are synergistic and overwhelmingly control the position of substitution. The positions ortho and para to these activating groups are significantly more electron-rich and therefore more susceptible to electrophilic attack. The positions on the ring are numbered as follows:

Figure 1: IUPAC Numbering of the Aromatic Ring.

The amino group is at position 4, the ethoxy group at position 3, and the ethyl carboxylate at position 1. The positions ortho to the amino group are 3 and 5, and the position para is 1. The positions ortho to the ethoxy group are 2 and 4, and the position para is 6. The combined activating effect of the amino and ethoxy groups strongly directs incoming electrophiles to positions 2, 5, and 6. However, steric hindrance from the adjacent ethoxy and ethyl carboxylate groups makes position 2 less accessible. Therefore, electrophilic substitution is most likely to occur at position 5 , which is ortho to the amino group and meta to the ethoxy group, and to a lesser extent at position 2 , which is ortho to both the ethoxy and the deactivating carboxylate group, and meta to the amino group. Substitution at position 6 is also possible, being para to the ethoxy group and meta to the amino group.

Figure 2: Influence of Substituents on Regioselectivity.

Spectroscopic Data

The characterization of this compound is crucial for monitoring reactions. The following ¹H NMR data has been reported:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.36 | t | 7.1 | 3H | -OCH₂CH₃ (ester) |

| 1.45 | t | 6.9 | 3H | -OCH₃ (ethoxy) |

| 4.13 | q | 6.7 | 2H | -OCH₂ CH₃ (ethoxy) |

| 4.21 | brs | - | 2H | -NH₂ |

| 4.32 | q | 6.9 | 2H | -COOCH₂ CH₃ (ester) |

| 6.66 | d | 8.2 | 1H | Ar-H (C-5) |

| 7.45 | s | - | 1H | Ar-H (C-2) |

| 7.54 | d | 8.0 | 1H | Ar-H (C-6) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Key Electrophilic Aromatic Substitution Reactions

Halogenation (Bromination and Iodination)

Halogenation is a common EAS reaction. Due to the highly activated nature of the aromatic ring, direct halogenation with elemental bromine or iodine is expected to proceed readily, likely leading to the substitution at position 5.

Illustrative Experimental Protocol: Bromination (Adapted from a protocol for Methyl 4-aminobenzoate)

This protocol is based on the bromination of a closely related analog and is expected to be adaptable for this compound.

Figure 3: General Workflow for a Halogenation Reaction.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in DMF or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl 4-amino-5-bromo-3-ethoxybenzoate.

Expected Outcome: The major product is expected to be ethyl 4-amino-5-bromo-3-ethoxybenzoate .

Nitration

Nitration of highly activated anilines can be challenging due to the potential for oxidation and the formation of the anilinium ion in strongly acidic media, which would deactivate the ring and direct meta. To achieve selective nitration, it is often necessary to protect the amino group as an acetamide.

Illustrative Experimental Protocol: Nitration (General procedure for activated anilines)

Step 1: Protection of the Amino Group

-

React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form ethyl 4-acetamido-3-ethoxybenzoate.

-

Isolate and purify the acetanilide derivative.

Step 2: Nitration

-

Dissolve the protected aniline in a mixture of acetic acid and sulfuric acid.

-

Cool the solution to 0 °C.

-

Slowly add a mixture of nitric acid and sulfuric acid, keeping the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 3: Deprotection

-

Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the nitrated aniline derivative.

Expected Outcome: The major product after deprotection is expected to be ethyl 4-amino-3-ethoxy-5-nitrobenzoate .

Sulfonation

Sulfonation of the aromatic ring can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. Similar to nitration, protection of the amino group may be necessary to prevent side reactions.

Reaction on the Amino Group: Sulfonamide Formation

A documented reaction of this compound is the formation of a sulfonamide at the amino group.

Experimental Protocol: Sulfonamide Formation

Materials:

-

This compound

-

2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

1M HCl

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of this compound (1.0 eq) and DMAP (0.1 eq) in pyridine, add 2-(4-fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq).

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction with 1M HCl and dilute with CH₂Cl₂.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude product.

-

Purify by column chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[2] To perform a Friedel-Crafts reaction, the amino group must be protected, typically as an amide. Even with protection, the highly activated nature of the ring may lead to polysubstitution.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Potential Biological Activities of Substituted Aminobenzoates

Substituted aminobenzoates, derivatives of aminobenzoic acid, represent a versatile and privileged scaffold in medicinal chemistry and drug discovery. The prototypical member of this class, para-aminobenzoic acid (PABA), serves as a fundamental building block for a wide array of therapeutic agents.[1][2] The structural adaptability of the aminobenzoate core, which permits modifications at the amino group, the carboxyl group, and the benzene ring, makes it a highly attractive starting point for developing novel therapeutics.[1][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][4][5]

This technical guide provides a comprehensive overview of the key biological activities of substituted aminobenzoates, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Substituted aminobenzoates have long been investigated for their antimicrobial properties, most famously exemplified by the sulfonamides. These compounds act as structural analogues of PABA, competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for many pathogens.[3][5] Humans are unaffected as they obtain folic acid from their diet. This selective toxicity makes the folate pathway an excellent target for antimicrobial agents.

Recent research has expanded beyond sulfonamides to other derivatives, such as Schiff bases formed by condensing PABA with various aldehydes.[3][5] These modifications have yielded compounds with potent and broad-spectrum antibacterial and antifungal activities.[5]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | Activity Type | Value | Reference |

| Schiff Base of PABA & Salicylaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | from 15.62 µM | [5] |

| Schiff Base of PABA & Salicylaldehyde | Mycobacterial strains | MIC | ≥ 62.5 µM | [5] |

| Schiff Base of PABA & Salicylaldehyde | Fungal strains | MIC | ≥ 7.81 µM | [5] |

| 2-Aminobenzothiazole Derivative (Compound 3) | Various bacteria | MIC | Not specified, but significant | [6] |

| 2-Aminobenzothiazole Derivative (Compound 4) | Various bacteria | MIC | Not specified, but significant | [6] |

MIC: Minimum Inhibitory Concentration

Signaling Pathway: Folate Synthesis Inhibition

The diagram below illustrates the competitive inhibition of dihydropteroate synthase by substituted aminobenzoate derivatives (e.g., sulfonamides), which disrupts the bacterial folate synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 4-amino-3-ethoxybenzoate: A Detailed Protocol for Researchers

Introduction: Ethyl 4-amino-3-ethoxybenzoate is a valuable substituted benzocaine analog with potential applications in medicinal chemistry and drug development. Its synthesis from readily available starting materials is of significant interest to researchers in the pharmaceutical and chemical industries. This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of this compound, commencing from 4-hydroxybenzoic acid. The described pathway involves a four-step sequence: nitration, esterification, etherification, and reduction.

Synthetic Pathway Overview

The synthesis of this compound from 4-aminobenzoic acid is a multi-step process. A more efficient and practical approach begins with 4-hydroxybenzoic acid, which allows for the sequential introduction of the required functional groups. The overall synthetic scheme is depicted below:

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-nitrobenzoic acid

This initial step involves the nitration of 4-hydroxybenzoic acid to introduce a nitro group at the 3-position of the aromatic ring.

Materials:

-

4-hydroxybenzoic acid

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled water

-

Beaker, magnetic stirrer, dropping funnel, Buchner funnel

Procedure:

-

In a 250 mL beaker, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid while cooling in an ice bath.

-

Slowly add 20 g of 4-hydroxybenzoic acid in small portions to the nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

The precipitated 4-hydroxy-3-nitrobenzoic acid is collected by filtration using a Buchner funnel and washed with cold distilled water until the washings are neutral to litmus paper.

-

The crude product is dried in a desiccator.

| Parameter | Value |

| Starting Material | 4-hydroxybenzoic acid |

| Product | 4-hydroxy-3-nitrobenzoic acid |

| Reagents | HNO₃, H₂SO₄ |

| Solvent | None |

| Reaction Time | 1 hour |

| Reaction Temperature | < 10 °C |

| Typical Yield | 85-90% |

Step 2: Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate

The carboxylic acid functional group of 4-hydroxy-3-nitrobenzoic acid is esterified in this step using a Fischer esterification reaction.

Materials:

-

4-hydroxy-3-nitrobenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Sodium bicarbonate solution (5%)

-

Round bottom flask, reflux condenser, heating mantle

Procedure:

-

In a 250 mL round bottom flask, dissolve 18.3 g of 4-hydroxy-3-nitrobenzoic acid in 100 mL of absolute ethanol.

-

Slowly add 5 mL of concentrated sulfuric acid to the mixture while swirling.

-

The mixture is refluxed for 4 hours using a heating mantle.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is poured into 200 mL of cold water and the mixture is neutralized with a 5% sodium bicarbonate solution.

-

The precipitated ethyl 4-hydroxy-3-nitrobenzoate is filtered, washed with water, and dried.[1][2]

| Parameter | Value |

| Starting Material | 4-hydroxy-3-nitrobenzoic acid |

| Product | Ethyl 4-hydroxy-3-nitrobenzoate |

| Reagents | Ethanol, H₂SO₄ |

| Solvent | Ethanol |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 90-95% |

Step 3: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

This step involves the etherification of the phenolic hydroxyl group to an ethoxy group using a Williamson ether synthesis.

Materials:

-

Ethyl 4-hydroxy-3-nitrobenzoate

-

Diethyl sulfate

-

Anhydrous Potassium Carbonate

-

Acetone

-

Round bottom flask, reflux condenser, heating mantle

Procedure:

-

In a 250 mL round bottom flask, dissolve 21.1 g of ethyl 4-hydroxy-3-nitrobenzoate in 100 mL of dry acetone.

-

Add 20.7 g of anhydrous potassium carbonate to the solution.

-

To this stirred suspension, add 18.5 g of diethyl sulfate dropwise.

-

The reaction mixture is refluxed for 8 hours.

-

After cooling, the inorganic salts are filtered off and the acetone is evaporated.

-

The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield ethyl 4-ethoxy-3-nitrobenzoate.

| Parameter | Value |

| Starting Material | Ethyl 4-hydroxy-3-nitrobenzoate |

| Product | Ethyl 4-ethoxy-3-nitrobenzoate |

| Reagents | Diethyl sulfate, K₂CO₃ |

| Solvent | Acetone |

| Reaction Time | 8 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 80-85% |

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group to yield the target compound.

Materials:

-

Ethyl 4-ethoxy-3-nitrobenzoate

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar setup

Procedure:

-

In a hydrogenation flask, dissolve 23.9 g of ethyl 4-ethoxy-3-nitrobenzoate in 150 mL of ethanol.

-

Add 1.0 g of 10% Pd/C catalyst to the solution.

-

The flask is placed in a Parr hydrogenation apparatus and flushed with nitrogen, then with hydrogen.

-

The mixture is shaken under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed (monitoring by TLC is also recommended).[3]

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

The product can be purified by recrystallization from ethanol/water.

| Parameter | Value |

| Starting Material | Ethyl 4-ethoxy-3-nitrobenzoate |

| Product | This compound |

| Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours (variable) |

| Reaction Temperature | Room Temperature |

| Typical Yield | 90-95% |

Summary of Quantitative Data

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 4-hydroxybenzoic acid | 4-hydroxy-3-nitrobenzoic acid | 183.12 | 85-90 |

| 2 | 4-hydroxy-3-nitrobenzoic acid | Ethyl 4-hydroxy-3-nitrobenzoate | 211.17 | 90-95 |

| 3 | Ethyl 4-hydroxy-3-nitrobenzoate | Ethyl 4-ethoxy-3-nitrobenzoate | 239.22 | 80-85 |

| 4 | Ethyl 4-ethoxy-3-nitrobenzoate | This compound | 209.24 | 90-95 |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where the functional groups are introduced and modified in a specific order to avoid side reactions and ensure high yields.

Figure 2: Logical progression of the synthesis.

Disclaimer: These protocols are intended for use by trained research and drug development professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are typical and may vary. Optimization of each step may be required to achieve desired results.

References

Application Notes and Protocols for N-alkylation of Ethyl 4-amino-3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective N-alkylation of Ethyl 4-amino-3-ethoxybenzoate, a common intermediate in pharmaceutical synthesis. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to offer flexibility based on reagent availability and desired product specifications, with a focus on achieving high yields and minimizing side products. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction